Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound seems to be a complex organic molecule that contains a benzo[d][1,3]dioxol-5-ylmethyl group . This group is found in various compounds that possess important pharmaceutical and biological applications .
Molecular Structure Analysis
The benzo[d][1,3]dioxol-5-ylmethyl group, which is part of the compound, has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures of similar compounds have been analyzed using the single crystal X-ray diffraction method .
Scientific Research Applications
Synthesis and Characterization of Analogous Compounds
- Research on the synthesis of imidazolone derivatives and other heterocyclic compounds often involves complex organic transformations, indicating potential utility in drug discovery and material science. For instance, the one-pot synthesis of imidazolone derivatives from enaminones showcases the versatility of similar compounds in organic synthesis (Bezenšek et al., 2012).
Potential for Antimicrobial and Anticancer Activities
- New quinazoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents, hinting at the bioactivity research avenues that similar compounds could follow (Desai et al., 2007).
- Similarly, the synthesis and anticancer evaluation of certain triazole derivatives suggest that structurally related compounds might be explored for their therapeutic potential, especially in oncology (Bekircan et al., 2008).
Applications in Photochemical and Material Science
- The study on photochemical rearrangements of dihydro-1,3-thiazines may provide insights into the photochemical properties of related compounds, which could have implications in material science or as photoactive agents in various applications (Bhatia et al., 1998).
Antioxidant Activity Studies
- The synthesis and evaluation of antioxidant activity of certain pyrimidinone derivatives demonstrate the interest in such compounds for their potential health benefits and roles in preventing oxidative stress-related diseases (George et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds, it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Properties
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-28-22(27)21-16(23-12-15-8-9-18-19(10-15)30-13-29-18)11-20(26)25(24-21)17-7-5-4-6-14(17)2/h4-11,23H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMVUACMDNNAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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